4-[(4-Fluorophenyl)methoxy]benzonitrile
Description
4-[(4-Fluorophenyl)methoxy]benzonitrile is a benzonitrile derivative featuring a fluorinated aromatic ether substituent. Its structure consists of a benzonitrile core (a benzene ring with a cyano group) substituted at the para position by a (4-fluorophenyl)methoxy group. This compound is part of a broader class of benzonitrile derivatives, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The fluorine atom and methoxy linker in its structure enhance electronic effects, influencing solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYRTHRDVUSSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367160 | |
| Record name | Benzonitrile, 4-[(4-fluorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-14-9 | |
| Record name | Benzonitrile, 4-[(4-fluorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzonitrile+4-Fluorobenzyl BromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methoxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
4-[(4-Fluorophenyl)methoxy]benzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Fluorophenylmethoxy
4-Methoxybenzonitrile (CAS RN: 134521-16-7):
This compound replaces the fluorophenylmethoxy group with a simple methoxy (-OCH₃) substituent. The absence of the fluorophenyl group reduces steric hindrance and lipophilicity compared to 4-[(4-Fluorophenyl)methoxy]benzonitrile. It is primarily used in organic synthesis for pharmaceuticals and epoxy curing agents .- Key Difference : Lower molecular weight (149.15 g/mol vs. 243.24 g/mol) and reduced electronic withdrawal effects due to the lack of fluorine.
4-Fluoro-2-methoxybenzonitrile (CAS RN: 134521-16-7):
A positional isomer with fluorine at the ortho position and methoxy at the para position. The altered substitution pattern impacts dipole moments and reactivity in cross-coupling reactions .
Positional Isomers
- 4-[(2-Fluorophenyl)methoxy]benzonitrile: A structural isomer with the fluorine atom on the benzyl ring’s ortho position. This minor positional change can significantly alter electronic properties and binding affinity in biological systems .
- 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile: Features a hydroxylphenoxy group and fluorine at the meta position. The hydroxyl group increases polarity, making it more water-soluble than this compound. It is used in herbicide synthesis .
Complex Derivatives with Additional Functional Groups
- 4-{[4-({6-[(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl]-3-pyridinyl}ethynyl)phenoxy]methyl}benzonitrile: A structurally complex derivative incorporating a pyridine ring, tetrazole, and ethynyl linker. The additional functional groups enhance biological activity, likely targeting enzymes or receptors in therapeutic applications . Key Difference: Higher molecular weight (563.45 g/mol) and multifunctional design for targeted drug delivery.
- 2-Fluoro-4-(4-fluorophenyl)benzonitrile: A biphenyl derivative with fluorines on both aromatic rings.
Electronic Effects: Electron-Withdrawing vs. Donating Groups
- 4-(2-Nitrophenoxy)benzonitrile: Substitutes the fluorophenylmethoxy group with a nitro (-NO₂) group, a strong electron-withdrawing moiety. This increases reactivity in nucleophilic aromatic substitution reactions compared to the fluorine-containing analog . Key Difference: Nitro groups enhance electrophilicity but reduce metabolic stability in vivo.
- 4-Methoxy-2-methylbenzonitrile: Introduces a methyl group (electron-donating) at the ortho position.
Comparative Data Table
Key Findings and Implications
Electronic and Steric Effects : Fluorine substitution enhances electron withdrawal and lipophilicity, improving membrane permeability in drug candidates . Methoxy groups offer moderate electron donation, favoring solubility .
Biological Activity : Complex derivatives with tetrazole or pyridine moieties (e.g., ) exhibit enhanced target specificity compared to simpler benzonitriles.
Synthetic Utility : Nitro and hydroxyl substituents increase reactivity but may compromise stability, necessitating protective strategies in synthesis .
Biological Activity
4-[(4-Fluorophenyl)methoxy]benzonitrile, a compound featuring a fluorinated aromatic system, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and its implications in various therapeutic areas, particularly focusing on its inhibitory effects against specific enzymes and bacteria.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a methoxy group and a nitrile functional group, which may enhance its solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, primarily as an enzyme inhibitor. Below are key findings from recent studies:
Enzyme Inhibition
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Studies have shown that derivatives containing the 4-fluorophenyl moiety demonstrate IC50 values ranging from 0.19 to 1.72 μM, indicating potent inhibitory activity against this enzyme .
- Cyclooxygenase (COX) Inhibition : Similar compounds with structural analogs have shown moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes . The presence of electron-withdrawing groups like fluorine enhances binding interactions with these enzymes.
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli. MIC (Minimum Inhibitory Concentration) values were found to be comparable to standard antibiotics like kanamycin .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis of Benzamide Derivatives : Researchers synthesized new benzamide compounds incorporating the fluorinated moiety, yielding significant inhibitory effects on tyrosinase .
- Antibacterial Evaluation : A study conducted using an MTT assay demonstrated that fluorinated derivatives showed strong antibacterial activity, with MIC values lower than those of traditional antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
